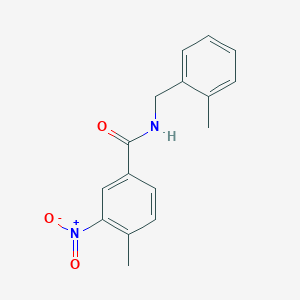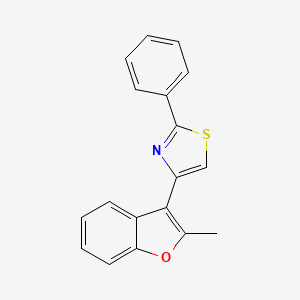![molecular formula C13H12N2O4 B5818440 1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone, commonly known as BDB, is a chemical compound that belongs to the class of psychoactive drugs. BDB is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug. However, BDB has different biochemical and physiological effects compared to MDMA. In recent years, BDB has gained attention in scientific research due to its potential therapeutic applications.
作用机制
BDB acts on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. BDB increases the release of serotonin, dopamine, and norepinephrine from nerve terminals, leading to an increase in their levels in the brain. BDB also inhibits the reuptake of these neurotransmitters, leading to their prolonged activity in the brain.
Biochemical and Physiological Effects:
BDB has been shown to increase heart rate and blood pressure in humans. It also causes changes in body temperature and can lead to dehydration. BDB has been shown to cause changes in mood, including feelings of euphoria and empathy. However, BDB does not cause the same level of neurotoxicity as MDMA, making it a potentially safer alternative.
实验室实验的优点和局限性
BDB has advantages and limitations for lab experiments. BDB is structurally similar to MDMA, which makes it a useful tool for studying the effects of MDMA on the brain. Additionally, BDB has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, BDB has limitations in lab experiments due to its potential for causing changes in body temperature and dehydration.
未来方向
There are several future directions for the study of BDB. One area of research is the potential therapeutic applications of BDB in the treatment of neurodegenerative diseases. Another area of research is the study of the long-term effects of BDB on the brain and the body. Additionally, more research is needed to understand the mechanism of action of BDB and its effects on various neurotransmitter systems in the brain. Finally, BDB can be used as a tool for studying the effects of MDMA on the brain, which can lead to a better understanding of the neurotoxicity of MDMA and potential safer alternatives.
合成方法
BDB can be synthesized by various methods, including the reaction of 1,3-benzodioxole with 2-amino-4-methylimidazole in the presence of a suitable catalyst. Another method involves the reaction of 2-(1,3-benzodioxol-5-yl)-1-methylethylamine with ethyl chloroformate and then reacting the resulting intermediate with 2-amino-4-methylimidazole.
科学研究应用
BDB has shown potential therapeutic applications in various areas of scientific research. Studies have shown that BDB has neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury. BDB has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Additionally, BDB has been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-12(8(2)16)15(17)13(14-7)9-3-4-10-11(5-9)19-6-18-10/h3-5,17H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRAEOMDHLXEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC3=C(C=C2)OCO3)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)


![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)

![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)